molecular formula C20H20ClN3O2 B257497 [4-(1H-benzimidazol-2-yl)piperidin-1-yl](3-chloro-4-methoxyphenyl)methanone

[4-(1H-benzimidazol-2-yl)piperidin-1-yl](3-chloro-4-methoxyphenyl)methanone

Cat. No. B257497
M. Wt: 369.8 g/mol
InChI Key: IYJVZACNELGFLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(1H-benzimidazol-2-yl)piperidin-1-yl](3-chloro-4-methoxyphenyl)methanone, also known as BMVC, is a novel compound that has been synthesized and studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of [4-(1H-benzimidazol-2-yl)piperidin-1-yl](3-chloro-4-methoxyphenyl)methanone is not fully understood, but it is believed to involve the modulation of various signaling pathways and the inhibition of specific enzymes and receptors. For example, [4-(1H-benzimidazol-2-yl)piperidin-1-yl](3-chloro-4-methoxyphenyl)methanone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which is associated with improved cognitive function.
Biochemical and Physiological Effects:
[4-(1H-benzimidazol-2-yl)piperidin-1-yl](3-chloro-4-methoxyphenyl)methanone has been found to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. In addition, [4-(1H-benzimidazol-2-yl)piperidin-1-yl](3-chloro-4-methoxyphenyl)methanone has been shown to modulate the levels of various neurotransmitters and to affect the expression of genes involved in cell survival and apoptosis.

Advantages and Limitations for Lab Experiments

[4-(1H-benzimidazol-2-yl)piperidin-1-yl](3-chloro-4-methoxyphenyl)methanone has several advantages for use in lab experiments, including its high purity, stability, and solubility in various solvents. However, one limitation of [4-(1H-benzimidazol-2-yl)piperidin-1-yl](3-chloro-4-methoxyphenyl)methanone is its relatively high cost compared to other compounds.

Future Directions

There are several future directions for research on [4-(1H-benzimidazol-2-yl)piperidin-1-yl](3-chloro-4-methoxyphenyl)methanone, including the development of more efficient synthesis methods, the identification of its molecular targets and pathways, and the evaluation of its potential therapeutic applications in various diseases. In addition, the use of [4-(1H-benzimidazol-2-yl)piperidin-1-yl](3-chloro-4-methoxyphenyl)methanone as a lead compound for the development of novel drugs with improved efficacy and safety profiles is an area of active research.

Synthesis Methods

[4-(1H-benzimidazol-2-yl)piperidin-1-yl](3-chloro-4-methoxyphenyl)methanone can be synthesized through a multi-step process that involves the reaction of 3-chloro-4-methoxybenzaldehyde with piperidine, followed by the reaction of the resulting compound with 2-aminobenzimidazole. The final product is obtained through purification and characterization using various techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

[4-(1H-benzimidazol-2-yl)piperidin-1-yl](3-chloro-4-methoxyphenyl)methanone has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, [4-(1H-benzimidazol-2-yl)piperidin-1-yl](3-chloro-4-methoxyphenyl)methanone has been shown to have neuroprotective effects and to enhance cognitive function in animal models. In cancer research, [4-(1H-benzimidazol-2-yl)piperidin-1-yl](3-chloro-4-methoxyphenyl)methanone has been found to inhibit the growth of cancer cells and to induce apoptosis. In drug discovery, [4-(1H-benzimidazol-2-yl)piperidin-1-yl](3-chloro-4-methoxyphenyl)methanone has been used as a lead compound for the development of novel drugs with improved efficacy and safety profiles.

properties

Product Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl](3-chloro-4-methoxyphenyl)methanone

Molecular Formula

C20H20ClN3O2

Molecular Weight

369.8 g/mol

IUPAC Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3-chloro-4-methoxyphenyl)methanone

InChI

InChI=1S/C20H20ClN3O2/c1-26-18-7-6-14(12-15(18)21)20(25)24-10-8-13(9-11-24)19-22-16-4-2-3-5-17(16)23-19/h2-7,12-13H,8-11H2,1H3,(H,22,23)

InChI Key

IYJVZACNELGFLQ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3)Cl

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3)Cl

Origin of Product

United States

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